molecular formula C13H11FO B12578013 (4-Fluorophenyl)(2-methylphenyl) ether

(4-Fluorophenyl)(2-methylphenyl) ether

Cat. No.: B12578013
M. Wt: 202.22 g/mol
InChI Key: MUTKBKUXNYJYHW-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(2-methylphenyl) ether is an organic compound with the molecular formula C13H11FO It is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the other phenyl ring, connected through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(2-methylphenyl) ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with a primary alkyl halide under basic conditions. For instance, 4-fluorophenol can be reacted with 2-methylphenyl bromide in the presence of a strong base like sodium hydride (NaH) to form the desired ether .

Industrial Production Methods: Industrial production of ethers often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)(2-methylphenyl) ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethers, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Fluorophenyl)(2-methylphenyl) ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(2-methylphenyl) ether involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: (4-Fluorophenyl)(2-methylphenyl) ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a fluorine atom and a methyl group on the phenyl rings makes it a valuable compound for various applications.

Properties

Molecular Formula

C13H11FO

Molecular Weight

202.22 g/mol

IUPAC Name

1-fluoro-4-(2-methylphenoxy)benzene

InChI

InChI=1S/C13H11FO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,1H3

InChI Key

MUTKBKUXNYJYHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)F

Origin of Product

United States

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